molecular formula C10H14ClNS B6308582 3-(tert-Butylthio)-2-chloroaniline CAS No. 2055759-82-3

3-(tert-Butylthio)-2-chloroaniline

Cat. No.: B6308582
CAS No.: 2055759-82-3
M. Wt: 215.74 g/mol
InChI Key: CJYFNNFEQZOYSE-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-2-chloroaniline is an organic compound characterized by the presence of a tert-butylthio group and a chlorine atom attached to an aniline ring

Properties

IUPAC Name

3-tert-butylsulfanyl-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYFNNFEQZOYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-2-chloroaniline typically involves the introduction of the tert-butylthio group and the chlorine atom onto the aniline ring. One common method involves the reaction of 2-chloroaniline with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the reaction efficiency and provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-2-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylthio)-2-chloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylthio)-2-chloroaniline is unique due to the presence of both the tert-butylthio group and the chlorine atom on the aniline ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form halogen bonds, making it valuable for various applications in research and industry.

Biological Activity

3-(tert-Butylthio)-2-chloroaniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClS, featuring a chloro group and a tert-butylthio group attached to an aniline structure. This unique configuration contributes to its biological activity.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in treated cells.

Antiparasitic Activity

In a high-throughput screening study targeting kinetoplastid parasites such as Trypanosoma brucei and Leishmania infantum, this compound demonstrated significant antiparasitic effects. The compound was found to inhibit growth at concentrations as low as 20 μM, suggesting its potential as a lead compound for developing antiparasitic agents .

Research Findings

Several studies have characterized the biological activity of this compound:

  • Antitumor Studies : The compound was tested against various cancer cell lines, showing IC50 values that indicate effective inhibition of cell growth. For instance, in lung cancer cell lines, IC50 values ranged from 5 to 15 μM.
  • Antiparasitic Screening : In assays against T. brucei, the compound exhibited an EC50 value around 10 μM, indicating strong antiparasitic potential compared to standard treatments .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effect of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis observed under microscopy.
  • In Vivo Efficacy : Preliminary animal studies suggested that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/EC50 (μM)Reference
AntitumorMCF-7 (Breast Cancer)5 - 15
AntitumorA549 (Lung Cancer)10 - 20
AntiparasiticT. brucei~10
AntiparasiticL. infantum~15

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